![molecular formula C11H10O2S B14619430 S-[(1-Benzofuran-2-yl)methyl] ethanethioate CAS No. 59020-94-9](/img/structure/B14619430.png)
S-[(1-Benzofuran-2-yl)methyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(1-Benzofuran-2-yl)methyl] ethanethioate: is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of an appropriately substituted phenol with an aldehyde or ketone to form the benzofuran ring . The ethanethioate group can then be introduced through a nucleophilic substitution reaction using ethanethiol and a suitable leaving group .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve the use of catalysts to improve yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of benzofuran derivatives . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: S-[(1-Benzofuran-2-yl)methyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the benzofuran ring can yield dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
S-[(1-Benzofuran-2-yl)methyl] ethanethioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-[(1-Benzofuran-2-yl)methyl] ethanethioate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which can lead to anticancer effects . Additionally, these compounds can interact with sigma receptors and histamine receptors, contributing to their pharmacological activities .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran derivative with anticancer properties.
Uniqueness: S-[(1-Benzofuran-2-yl)methyl] ethanethioate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethanethioate group can enhance its lipophilicity and potentially improve its bioavailability .
Properties
CAS No. |
59020-94-9 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
S-(1-benzofuran-2-ylmethyl) ethanethioate |
InChI |
InChI=1S/C11H10O2S/c1-8(12)14-7-10-6-9-4-2-3-5-11(9)13-10/h2-6H,7H2,1H3 |
InChI Key |
VYIPUDDEWUEFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
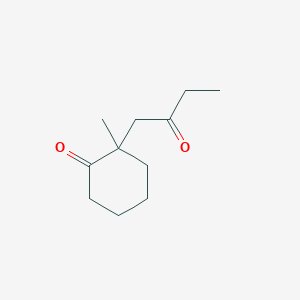
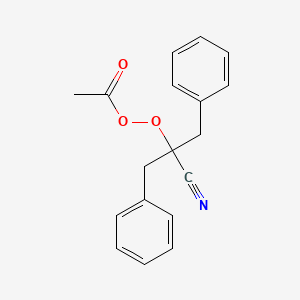
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
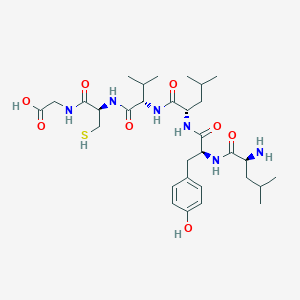
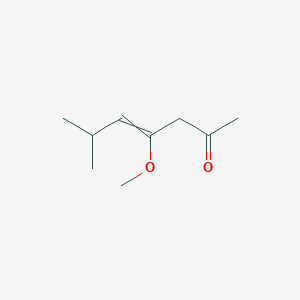
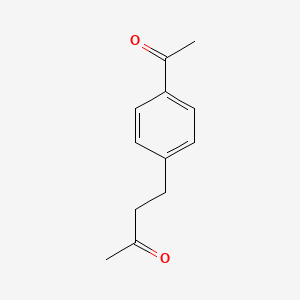

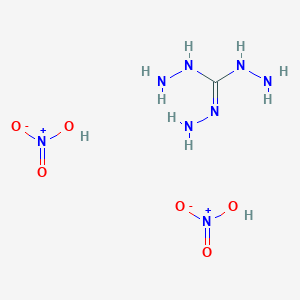
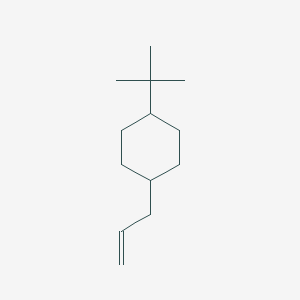
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
